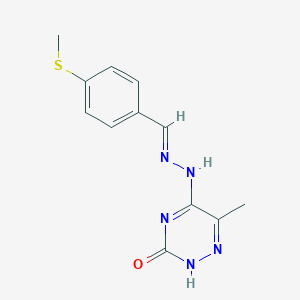
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one, also known as MTA, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. MTA is a triazine derivative that is known for its anti-tumor, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including DNA topoisomerase II, which is involved in DNA replication and cell division. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-viral properties, this compound has been shown to have antioxidant activity, which may contribute to its therapeutic effects. This compound has also been found to modulate the immune system, increasing the production of T-cells and natural killer cells, which are important for fighting infections and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, this compound is also known to be cytotoxic at high concentrations, which can limit its use in cell-based assays. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one. One area of interest is the development of this compound-based therapies for cancer and inflammatory diseases. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on the immune system. Further studies may also investigate the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to fully understand the safety and toxicity of this compound, particularly in human studies.
Synthesemethoden
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 2-(4-(methylthio)benzylidene)hydrazinecarbothioamide with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a base. The reaction yields this compound as a yellow crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been found to have anti-viral activity against a range of viruses, including HIV and herpes simplex virus.
Eigenschaften
Molekularformel |
C12H13N5OS |
|---|---|
Molekulargewicht |
275.33 g/mol |
IUPAC-Name |
6-methyl-5-[(2E)-2-[(4-methylsulfanylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H13N5OS/c1-8-11(14-12(18)17-15-8)16-13-7-9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H2,14,16,17,18)/b13-7+ |
InChI-Schlüssel |
FWXXWAZMLAJQFH-NTUHNPAUSA-N |
Isomerische SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC=C(C=C2)SC |
SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)SC |
Kanonische SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)

![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)

![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)


